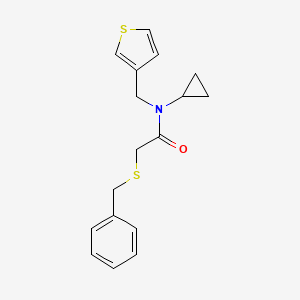

2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Description

2-(Benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a structurally complex acetamide derivative featuring:

- A benzylthio group (–S–CH₂–C₆H₅) at the α-position of the acetamide core.

- N-cyclopropyl and N-(thiophen-3-ylmethyl) substituents on the nitrogen atom, conferring steric and electronic diversity.

This compound combines hydrophobic (cyclopropyl, benzylthio) and heteroaromatic (thiophene) moieties, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name |

2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c19-17(13-21-11-14-4-2-1-3-5-14)18(16-6-7-16)10-15-8-9-20-12-15/h1-5,8-9,12,16H,6-7,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOWGYNXVIHNTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

Formation of the thiophene ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the benzylthio group: The benzylthio group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol in the presence of a base.

Cyclopropylation: The cyclopropyl group can be introduced using cyclopropyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Oxidation Reactions

The presence of sulfur in the benzylthio group allows for oxidation reactions, typically using reagents like hydrogen peroxide or peracids. These reactions can lead to sulfoxides or sulfones, which may exhibit different biological properties.

Substitution Reactions

The nitrogen atom in the acetamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common nucleophiles include amines or alcohols which can react under acidic or basic conditions.

Acylation Reactions

The acetamide functionality can be acylated further using acid chlorides or anhydrides, leading to more complex derivatives that may enhance pharmacological activity.

Hydrolysis

Under acidic or basic conditions, hydrolysis of the acetamide bond can occur, yielding corresponding carboxylic acids and amines.

-

Characterization Techniques

To confirm the structure and purity of synthesized compounds, several characterization techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |

| Mass Spectrometry (MS) | Confirms molecular weight and structural integrity |

| Infrared Spectroscopy (IR) | Identifies functional groups present |

| Thermal Gravimetric Analysis (TGA) | Assesses thermal stability and decomposition characteristics |

-

Biological Activity and Applications

Research has indicated that compounds similar to 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide exhibit various biological activities, including antimicrobial and anticancer properties. The specific interactions with molecular targets such as enzymes or receptors are under investigation to elucidate their mechanisms of action .

This compound represents a promising candidate in medicinal chemistry due to its diverse chemical reactivity and potential biological applications. Ongoing research into its synthesis, characterization, and biological evaluation continues to enhance our understanding of this compound's role in drug discovery.

Scientific Research Applications

Antidiabetic Potential

Recent studies have indicated that compounds with similar structures exhibit significant antidiabetic properties. For instance, research on related synthetic heterocyclic compounds has shown promising results in enzyme inhibition assays against alpha-glucosidase and alpha-amylase, which are critical targets in diabetes management. Such compounds often demonstrate non-competitive inhibition, suggesting a potential pathway for developing new antidiabetic agents .

Antimicrobial Activity

The thiazole moiety, which is a component of 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, has been associated with antimicrobial properties. Compounds containing this structure were found to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that the presence of electron-donating groups can enhance this activity, making it a candidate for further exploration in antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its efficacy. The presence of the benzylthio group and cyclopropyl moiety is believed to influence its biological activity significantly. Research indicates that modifications to these groups can lead to variations in potency and selectivity against specific biological targets.

Case Study: Antidiabetic Research

In a study focusing on the antidiabetic effects of related compounds, researchers utilized a combination of computational modeling and laboratory experiments to assess the efficacy of various derivatives. The findings suggested that compounds similar to this compound could potentially lower blood glucose levels effectively while minimizing side effects compared to traditional therapies .

Case Study: Antimicrobial Screening

A series of derivatives were synthesized and screened for antimicrobial activity, revealing that those containing thiazole rings exhibited significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The structure of these compounds was pivotal in determining their effectiveness, highlighting the importance of further investigations into this compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets in the body. The thiophene ring is known to interact with DNA and proteins, disrupting their normal functions . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The benzylthio group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs from the evidence, focusing on structural features, physicochemical properties, and biological relevance.

Benzylthio-Containing Acetamides

Compounds with a benzylthio group share similarities in lipophilicity and steric bulk. Key examples include:

Key Comparisons with Target Compound:

- The target lacks a thiadiazole ring present in 5h and 5j, which may reduce polarity and alter hydrogen-bonding capacity.

- The cyclopropyl group in the target introduces conformational rigidity compared to linear alkyl/aryl substituents in analogs.

- Chloro or trifluoromethyl groups (as in 5j and ) enhance electrophilicity and bioactivity, whereas the target’s thiophene may favor π-π stacking interactions.

Thiophene-Containing Acetamides

Thiophene derivatives exhibit aromatic electron-rich systems. Relevant examples include:

Key Comparisons with Target Compound:

- The target’s thiophen-3-ylmethyl group aligns with compound 9 and 10, but it lacks the benzotriazole moiety, which is critical for protease inhibition in related studies .

- The cyclopropyl group in the target may reduce metabolic degradation compared to phenyl substituents in 7.

Cyclopropyl-Containing Acetamides

While direct cyclopropyl analogs are scarce in the evidence, N-cyclopropyl groups are known to enhance metabolic stability and modulate receptor binding. For example:

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () features a thiazole ring and dichlorophenyl group, with crystal packing stabilized by N–H⋯N hydrogen bonds . The target’s cyclopropyl group may introduce similar steric effects but with distinct electronic properties.

Melting Points and Solubility

- Benzylthio analogs (e.g., 5h, 5j) exhibit melting points between 133–140°C, suggesting moderate crystallinity . The target’s cyclopropyl and thiophene groups may lower melting points due to reduced symmetry.

- Thiophene-containing compounds (e.g., 9, 10) show improved solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs .

Biological Activity

2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, with the CAS number 1235660-20-4, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound is characterized by a unique molecular structure that includes a benzylthio group, a cyclopropyl moiety, and a thiophen-3-ylmethyl substituent. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C17H19NOS2

- Molecular Weight : 317.5 g/mol

- Structural Features : The presence of sulfur in the benzylthio and thiophen groups contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The thioether functional group may enhance its ability to form covalent bonds with target proteins, influencing their activity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thioether linkages have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Research involving cytotoxicity assessments in cell lines has revealed insights into the safety profile of this compound. For example, compounds bearing similar structural motifs were evaluated for their effects on B16F10 melanoma cells. These studies indicated that certain derivatives did not exhibit significant cytotoxicity at low concentrations, suggesting a favorable therapeutic index for potential anticancer applications .

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Minimal cytotoxicity in B16F10 cells | |

| Enzyme Inhibition | Potential inhibition of tyrosinase |

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thioether compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that structural modifications significantly affected the antimicrobial potency, with some derivatives showing enhanced activity compared to traditional antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The study involved treating B16F10 melanoma cells with varying concentrations of this compound over 48 hours. Results indicated that while some concentrations caused minimal cytotoxic effects, others led to significant reductions in cell viability, suggesting potential as an anticancer agent .

Q & A

Q. What are the established synthetic protocols for preparing 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide?

A two-step approach is commonly employed:

- Step 1 : Activation of the carboxylic acid derivative (e.g., conversion to acyl chloride using reagents like thionyl chloride or carbodiimides).

- Step 2 : Amide coupling with cyclopropyl and thiophen-3-ylmethyl amines under controlled conditions (e.g., in dichloromethane with triethylamine as a base at 273 K). Purification typically involves solvent extraction (e.g., dichloromethane/water) and recrystallization from methanol/acetone mixtures .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- 1H/13C NMR : Verify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopropyl CH2 at δ 1.2–1.5 ppm) and carbon backbone.

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thioether (C–S) bands (~650–700 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass). Cross-referencing with computational predictions (DFT) enhances accuracy .

Q. What solvent systems are optimal for crystallizing thiophene-containing acetamides?

Slow evaporation from polar aprotic solvents (e.g., methanol:acetone, 1:1) promotes single-crystal growth. Crystal stability is influenced by intermolecular hydrogen bonds (e.g., N–H⋯N interactions) and π-stacking of thiophene rings .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

X-ray diffraction provides precise bond lengths/angles (e.g., thiophene–acetamide dihedral angles ~79–85°) and validates computational models (DFT, molecular mechanics). Discrepancies between experimental and calculated geometries may arise from solvation effects or lattice packing forces, requiring Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, van der Waals contributions) .

Q. What strategies address low yields in amide coupling reactions involving bulky substituents?

Q. How do electronic properties of the thiophene ring influence biological activity?

Computational studies (e.g., DFT, molecular docking) assess electron density distribution and HOMO/LUMO gaps. Thiophene’s electron-rich nature enhances binding to biological targets (e.g., enzymes via π-π interactions). Experimental validation includes enzyme inhibition assays and SAR studies with analogs varying in thiophene substitution .

Q. What methodologies identify degradation products under oxidative conditions?

- LC-MS/MS : Tracks molecular fragments (e.g., cleavage of the benzylthio group at m/z 121).

- Stability Studies : Accelerated aging (40°C/75% RH) with periodic sampling.

- EPR Spectroscopy : Detects free radical intermediates during oxidation .

Methodological Considerations

Q. How to interpret conflicting NMR data between synthetic batches?

- Dynamic Effects : Rotamers (e.g., from restricted rotation around the amide bond) cause peak splitting. Use variable-temperature NMR to coalesce signals.

- Impurity Analysis : Compare with spiked standards or HSQC/TOCSY for structural assignment .

Q. What crystallographic software tools are recommended for packing analysis?

Q. How to design analogs for improved metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.